1,1,1,2,3,4,4,4-Octafluorobutane
CAS No.: 75995-72-1
Cat. No.: VC2181458
Molecular Formula: C4H2F8
Molecular Weight: 202.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75995-72-1 |
|---|---|
| Molecular Formula | C4H2F8 |
| Molecular Weight | 202.05 g/mol |
| IUPAC Name | 1,1,1,2,3,4,4,4-octafluorobutane |
| Standard InChI | InChI=1S/C4H2F8/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H |
| Standard InChI Key | CFSHSCBNZAKMAT-UHFFFAOYSA-N |
| SMILES | C(C(C(F)(F)F)F)(C(F)(F)F)F |
| Canonical SMILES | C(C(C(F)(F)F)F)(C(F)(F)F)F |
Introduction
Chemical Identity and Structure
1,1,1,2,3,4,4,4-Octafluorobutane (CAS No. 75995-72-1) is a partially fluorinated hydrocarbon with the molecular formula C₄H₂F₈ . As the name indicates, this compound features eight fluorine atoms substituted at positions 1, 1, 1, 2, 3, 4, 4, and 4 of the butane carbon chain, with hydrogen atoms remaining at positions 2 and 3. The compound is also known by several synonyms including 2H,3H-Octafluorobutane and 1,2-Bis(trifluoromethyl)-1,2-difluoroethane .
The structural arrangement of fluorine atoms gives this molecule its distinctive chemical behavior. The high electronegativity of fluorine creates a strong carbon-fluorine bond, contributing to the compound's stability and influencing its reactivity patterns. This extensive fluorination significantly alters the properties compared to the parent hydrocarbon butane.
Physical and Chemical Properties
The physicochemical properties of 1,1,1,2,3,4,4,4-Octafluorobutane are summarized in Table 1, based on available data from reliable sources:
Table 1: Physical and Chemical Properties of 1,1,1,2,3,4,4,4-Octafluorobutane
The relatively low boiling point of 33-34°C indicates that 1,1,1,2,3,4,4,4-Octafluorobutane is volatile at ambient temperatures, which has implications for its handling and potential applications . The LogP value of approximately 2.79 suggests moderate lipophilicity, indicating limited water solubility and potential for partitioning into organic phases .
The reference to "Synthesis of 1,1,1,2,3,4,4,4-Octafluorobutane from n-Butane" suggests that direct conversion from the parent hydrocarbon may be industrially viable, though specific catalysts, conditions, and yield data are not provided in the available search results .
| Manufacturer | Product Number | Purity | Packaging | Price (as of Dec. 2021) |
|---|---|---|---|---|
| SynQuest Laboratories | 1100-3-35 | 95% | 1g | $65 |
| SynQuest Laboratories | 1100-3-35 | 95% | 5g | $165 |
| Matrix Scientific | 009068 | 98% | 5g | $205 |
| Apolloscientific | PC4617 | 95% | 5g | $225 |
| AK Scientific | 9329AE | Not specified | 5g | $326 |
The relatively high cost per gram indicates that 1,1,1,2,3,4,4,4-Octafluorobutane is positioned as a specialty chemical rather than a bulk commodity . This pricing structure suggests that its primary applications may be in research settings or high-value industrial processes where only small quantities are required.
According to the search results, several global suppliers distribute this compound, including J & K SCIENTIFIC LTD., Meryer (Shanghai) Chemical Technology Co., Ltd., Clearsynth Labs Limited, and Shenzhen Regent Biochemical Technology Co., Ltd .
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